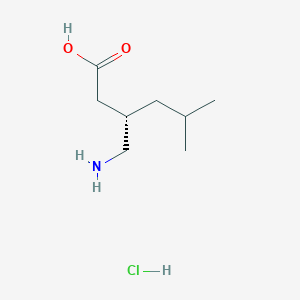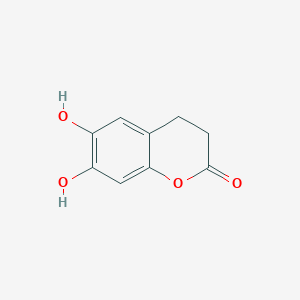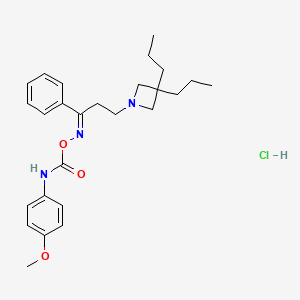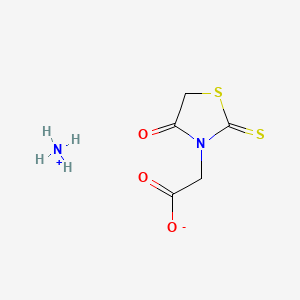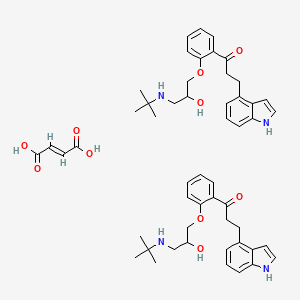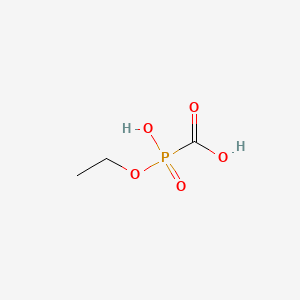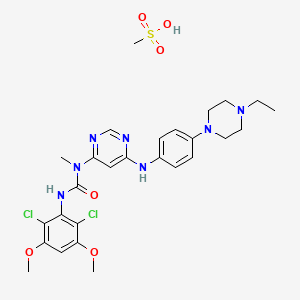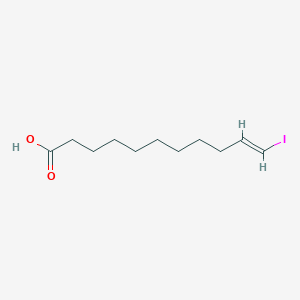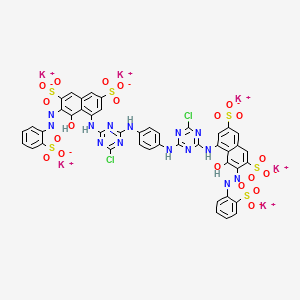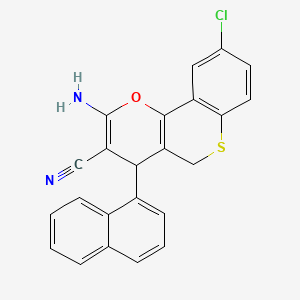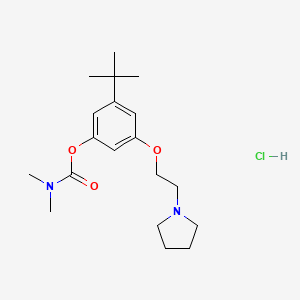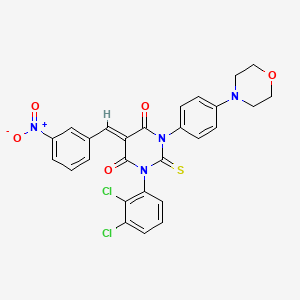
4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2,3-dichlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2,3-dichlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-” is a complex organic compound that belongs to the class of pyrimidinediones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyrimidinediones, dichlorophenyl derivatives, and morpholine. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Industry
In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It may inhibit certain enzymes, bind to receptors, or interfere with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dihydroxypyrimidine: Known for its role in nucleic acid metabolism.
2,4-Diaminopyrimidine: Used in the synthesis of antifolate drugs.
Thioxopyrimidine Derivatives: Studied for their anti-cancer properties.
Uniqueness
The unique combination of functional groups in “4,6(1H,5H)-Pyrimidinedione, dihydro-1-(2,3-dichlorophenyl)-3-(4-(4-morpholinyl)phenyl)-5-((3-nitrophenyl)methylene)-2-thioxo-” may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
121608-29-5 |
|---|---|
Formule moléculaire |
C27H20Cl2N4O5S |
Poids moléculaire |
583.4 g/mol |
Nom IUPAC |
(5Z)-1-(2,3-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C27H20Cl2N4O5S/c28-22-5-2-6-23(24(22)29)32-26(35)21(16-17-3-1-4-20(15-17)33(36)37)25(34)31(27(32)39)19-9-7-18(8-10-19)30-11-13-38-14-12-30/h1-10,15-16H,11-14H2/b21-16- |
Clé InChI |
DQAHTNSVLSVSKG-PGMHBOJBSA-N |
SMILES isomérique |
C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
SMILES canonique |
C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C(=CC=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


